REACTION_CXSMILES
|
[C:1](OCC)(=O)CC(OCC)=O.[Na].Cl[C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][N:15]=1>C1(C)C=CC=CC=1>[CH3:1][C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][N:15]=1 |^1:11|
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Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
4.71 g
|
Type
|
reactant
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Smiles
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[Na]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Type
|
CUSTOM
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Details
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stirred at 90° C. for 2 hours and 120° C. for 30 min.
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
before being cooled to room temperature
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Type
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TEMPERATURE
|
Details
|
the mixture was heated at 110° C. for 1.5 hours and ambient temperature for 17 h
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Duration
|
17 h
|
Type
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CUSTOM
|
Details
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After removal of the volatiles in vacuo, 6 N HCl (200 mL)
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Type
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ADDITION
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Details
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was added
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Type
|
TEMPERATURE
|
Details
|
the mixture heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (6×100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over solid magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated to a dark solid
|
Type
|
CUSTOM
|
Details
|
This material was purified by flash chromatography
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo of the product-rich fractions
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |